2,4-Difluorothiophenol

Description

The exact mass of the compound 2,4-Difluorobenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

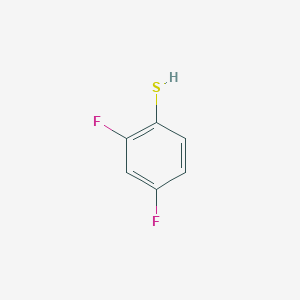

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICHBFCGCJNCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371815 | |

| Record name | 2,4-Difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-44-7 | |

| Record name | 2,4-Difluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluorothiophenol (CAS: 1996-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Thiophenols

2,4-Difluorothiophenol is a specialty chemical building block that has garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique electronic and physical properties, imparted by the strategic placement of two fluorine atoms on the aromatic ring, make it a valuable intermediate for creating novel molecules with enhanced biological activity and metabolic stability.[1] The fluorine atoms can significantly alter properties such as lipophilicity and binding interactions with biological targets, while the reactive thiol group provides a versatile handle for a multitude of chemical transformations.[1][3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, key applications, and essential safety information.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in research and development.

Physical Properties

This compound is typically a light yellow liquid with a strong, characteristic stench.[1][2] Key physical data are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1996-44-7 | |

| Molecular Formula | C₆H₄F₂S | |

| Molecular Weight | 146.16 g/mol | |

| Boiling Point | 59 °C at 20 mmHg | |

| Density | 1.29 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5235 | |

| Flash Point | 49 °C (120.2 °F) - closed cup |

Spectroscopic Data for Structural Verification

While extensive public database entries for the experimental spectra of this compound are limited, the expected spectroscopic signatures can be predicted based on its structure. Researchers should always acquire their own analytical data for verification.

Predicted ¹H NMR (in CDCl₃):

-

Aromatic Protons (3H): A complex multiplet pattern is expected between δ 6.8-7.4 ppm. The proton ortho to the thiol group will likely appear as a triplet of doublets, coupled to the adjacent aromatic proton and the two fluorine atoms. The other two aromatic protons will also show complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Thiol Proton (1H): A broad singlet is anticipated between δ 3.0-4.0 ppm. The exact chemical shift can be concentration-dependent and this peak will be exchangeable with D₂O.

Predicted ¹³C NMR (in CDCl₃):

-

Six distinct aromatic carbon signals are expected. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and appear as doublets. The carbon attached to the thiol group (ipso-carbon) will likely appear in the δ 125-135 ppm region. The other aromatic carbons will also show smaller two- and three-bond C-F couplings.

Key FT-IR Bands:

-

S-H Stretch: A weak to medium, sharp absorption band is expected around 2550-2600 cm⁻¹. The presence of this peak is a strong indicator of the thiol functional group.

-

C-F Stretch: Strong, characteristic absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the carbon-fluorine bonds.

-

Aromatic C=C Stretch: Several medium to strong bands will appear in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will be present in the 750-900 cm⁻¹ region.

Synthesis of this compound: A Plausible and Detailed Protocol

While several synthetic routes can be envisioned, a robust and widely applicable method for preparing thiophenols from their corresponding phenols is via the Newman-Kwart rearrangement. This multi-step process offers a reliable pathway for researchers to synthesize this compound from the commercially available precursor, 2,4-difluorophenol.

The overall transformation is depicted below:

Sources

2,4-Difluorothiophenol molecular weight and formula

An In-Depth Technical Guide to 2,4-Difluorothiophenol: Properties, Synthesis, and Applications

Core Identity and Physicochemical Profile

This compound, also known as 2,4-Difluorobenzenethiol, is an aromatic thiol compound whose utility is significantly enhanced by the presence of two fluorine atoms on the benzene ring.[1] These electron-withdrawing groups modulate the electronic properties and reactivity of the thiol functional group, making it a valuable intermediate in organic synthesis.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₄F₂S | [4][5][6] |

| Molecular Weight | 146.16 g/mol | [4][5][6] |

| CAS Number | 1996-44-7 | [4][5][6] |

| Synonyms | 2,4-Difluorobenzenethiol | [1] |

The physical characteristics of this compound are essential for its proper handling and use in experimental design. It typically presents as a light yellow or colorless liquid with a potent, characteristic stench.[1][2][3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Light yellow to colorless liquid | [1][2][3] |

| Density | 1.29 g/mL at 25 °C | [1][5] |

| Boiling Point | 59 °C at 20 mmHg | [1][5] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.5235 | [5] |

Molecular Structure and Reactivity Insights

The strategic placement of fluorine atoms at the C2 and C4 positions of the benzene ring is fundamental to the compound's reactivity. These electronegative atoms exert a strong inductive effect, influencing the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion. This electronic modification is a key reason for its utility as a building block in creating complex molecules with targeted properties.[3]

Caption: Chemical structure of this compound.

Synthesis Pathway: A Conceptual Protocol

While various proprietary methods exist, a common and logical approach to synthesizing thiophenols involves the reduction of their corresponding benzenesulfonyl chlorides or related derivatives. A plausible method can be adapted from general procedures for thiophenol preparation.[7] The following protocol is a conceptual representation of this transformation.

Causality: The choice of a reducing agent is critical. Stronger reducing agents like lithium aluminum hydride could potentially reduce other functional groups, whereas milder, more selective methods are often preferred. The reaction of a substituted benzenesulfonamide with a formate salt, for instance, provides a high-yield pathway to the desired thiophenol.[7]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 1996-44-7 [sigmaaldrich.com]

- 6. This compound (technical) - CAS:1996-44-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

physical properties of 2,4-Difluorothiophenol

An In-depth Technical Guide to the Physical Properties of 2,4-Difluorothiophenol

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound (CAS RN: 1996-44-7). As a senior application scientist, the intent is not merely to list properties but to provide a cohesive understanding of this versatile fluorinated building block. The strategic incorporation of two fluorine atoms onto the thiophenol scaffold imparts unique electronic characteristics that significantly influence its physical properties, reactivity, and utility in modern synthetic chemistry. This document delves into these properties, offering both quantitative data and the scientific rationale behind the methodologies used for their determination, ensuring a trustworthy and authoritative resource for laboratory applications.

Section 1: Chemical Identity and Molecular Structure

This compound, also known as 2,4-Difluorobenzenethiol, is an aromatic thiol whose utility in organic synthesis is amplified by the presence of fluorine substituents.[1][2] These electronegative atoms modulate the electron density of the aromatic ring and the acidity of the thiol proton, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 2,4-Difluorobenzenethiol | [1] |

| CAS Number | 1996-44-7 | |

| Molecular Formula | C₆H₄F₂S | [5] |

| Molecular Weight | 146.16 g/mol | [4][5] |

| InChI Key | BICHBGCJNCAT-UHFFFAOYSA-N | |

| SMILES | Fc1ccc(S)c(F)c1 |

digraph "Molecular_Structure" { graph [fontname="Arial", label="Figure 1: Molecular Structure of this compound", labelloc=b, fontsize=12]; node [shape=plaintext, fontname="Arial"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes S [label="S"]; H_S [label="H"]; F_2 [label="F"]; F_4 [label="F"]; H_3 [label="H"]; H_5 [label="H"]; H_6 [label="H"];

// Invisible nodes for positioning center [shape=point, style=invis];

// Positioning the ring C1 -> C2 -> C3 -> C4 -> C5 -> C6 -> C1 [dir=none]; C1 -> center [style=invis]; C2 -> center [style=invis]; C3 -> center [style=invis]; C4 -> center [style=invis]; C5 -> center [style=invis]; C6 -> center [style=invis];

// Positioning the substituents C1 -> S [dir=none]; S -> H_S [dir=none]; C2 -> F_2 [dir=none]; C3 -> H_3 [dir=none]; C4 -> F_4 [dir=none]; C5 -> H_5 [dir=none]; C6 -> H_6 [dir=none]; }

Section 2: Core Physicochemical Properties

The physical state and properties of this compound are critical for its handling, reaction setup, and purification. It is typically described as a colorless to light yellow, clear liquid with a characteristic strong, unpleasant stench, a common feature of thiophenols.[1][6]

The causality behind its liquid state at room temperature, despite a molecular weight comparable to solid compounds, lies in its moderate intermolecular forces. While capable of weak hydrogen bonding via the thiol group, this interaction is less significant than in its phenol analogue, 2,4-difluorophenol, leading to a lower boiling point. The fluorine atoms contribute to dipole-dipole interactions but do not significantly raise the boiling point under atmospheric pressure.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow clear liquid | Ambient | [6][7] |

| Boiling Point | 59 °C | at 20 mmHg | [4] |

| ~155.5 °C | at 760 mmHg (Predicted) | [8] | |

| Density | 1.29 g/mL | at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.5235 | at 20 °C | [1] |

| Flash Point | 49 °C (120.2 °F) | Closed Cup | [4] |

| Vapor Pressure | 3.9 mmHg | at 25 °C | [1][6] |

| pKa | 5.78 ± 0.48 | Predicted | [1][6] |

| Solubility | Soluble in common organic solvents (alcohols, ethers) | [6] |

Section 3: Spectroscopic Characterization Protocols

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The following protocols are self-validating systems, designed to provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected Spectral Features:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) due to proton-proton and proton-fluorine coupling. A singlet or broad singlet for the thiol proton (-SH) will also be present, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C2, C4) will appear as doublets with large C-F coupling constants. The carbons adjacent to the fluorine-substituted positions will also show smaller couplings.

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, showing coupling to each other (ortho-coupling) and to adjacent protons.

Experimental Protocol: NMR Analysis

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9][10] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[11]

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to ensure high resolution and homogeneity of the magnetic field.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals and assign the chemical shifts and coupling patterns by correlating them with the known molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The choice of a neat film analysis is based on the liquid nature of the compound, providing a clean spectrum without solvent interference.

Expected Spectral Features:

-

S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹.

-

C-F Stretch: Strong absorption bands typically in the 1100-1300 cm⁻¹ region.[12]

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.[13]

Experimental Protocol: FT-IR Analysis

-

Preparation: Place one drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: Place the salt plates (if used) or ensure the sample holder is empty in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared sample in the spectrometer's sample compartment.

-

Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups of the molecule.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Expected Spectral Features:

-

Molecular Ion (M⁺): A strong peak at m/z = 146.16, corresponding to the molecular weight of C₆H₄F₂S.[5]

-

Isotope Peaks: An (M+2)⁺ peak with an abundance of ~4.4% relative to the M⁺ peak, which is characteristic of the natural abundance of the ³⁴S isotope.

Experimental Protocol: Mass Spectrometry Analysis

-

Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common method for this type of molecule, which will cause fragmentation. Electrospray Ionization (ESI) can also be used for softer ionization.

-

Detection: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm that its m/z value matches the calculated molecular weight.

Section 4: Safety, Handling, and Storage

Trustworthiness in the laboratory begins with safety. Due to its flammability and potential for irritation, strict adherence to safety protocols is mandatory.[6]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictograms | GHS02 (Flame) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H226: Flammable liquid and vapor | [4] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames. | [16] |

| P280: Wear protective gloves/eye protection. | [16] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [16] | |

| Storage Class | 3 (Flammable liquids) | [4] |

| WGK (Germany) | 3 (Highly hazardous for water) | [4] |

Protocol for Safe Handling and Storage

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of its strong-smelling and potentially irritating vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a flame-retardant lab coat.

-

Ignition Sources: As a flammable liquid, it must be kept away from all sources of ignition, including open flames, hot plates, and spark-producing equipment. Use non-sparking tools for transfers.[17]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[1][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation of the thiol group over time.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Section 5: Role in Modern Chemical Synthesis

The unique properties conferred by the difluoro substitution make this compound a highly valuable building block, particularly in drug discovery and agrochemical development.[2][3]

Expertise & Causality: The two fluorine atoms act as powerful electron-withdrawing groups. This has several important consequences:

-

Increased Acidity: The thiol proton (SH) is more acidic compared to thiophenol, which can facilitate its deprotonation and subsequent nucleophilic reactions.

-

Metabolic Stability: In drug development, C-F bonds are exceptionally stable and can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.[18]

-

Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[2]

-

Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with biological targets like enzymes, enhancing binding affinity.[2]

These features make this compound a key intermediate for creating novel compounds with potentially superior therapeutic or biological profiles.[2][19]

References

- ChemBK. (2024, April 10). This compound (technical).

- LookChem. (n.d.). Cas 1996-44-7, 2,4-Difluorobenzenethiol.

- Chemsrc. (2025, August 25). This compound | CAS#:1996-44-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 1996-44-7): A Key Fluorinated Chemical for Research and Development.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Understanding the Chemical Profile of this compound (CAS 1996-44-7).

- Jesus, A. J. L., et al. (2024). Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol. Spectroscopy Europe.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Advancing Agrochemical Synthesis.

- The Royal Society of Chemistry. (n.d.). Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid.

- ResearchGate. (n.d.). Infrared spectrum of 2-fluoro thiophenol and spectrum of the interaction between marmatite and 2-fluoro thiophenol.

- Eurisotop. (n.d.). NMR Solvent data chart.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- Wang, J., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-二氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | CAS#:1996-44-7 | Chemsrc [chemsrc.com]

- 9. eurisotop.com [eurisotop.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 14. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. 2,4-Difluorobenzenethiol | 1996-44-7 [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

2,4-Difluorothiophenol boiling point and density

An In-Depth Technical Guide to 2,4-Difluorothiophenol: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1996-44-7), also known as 2,4-difluorobenzenethiol, is a specialty organofluorine compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Characterized by a benzene ring substituted with a thiol group and two fluorine atoms, this versatile building block provides a gateway to novel molecular architectures. The strategic placement of the electron-withdrawing fluorine atoms imparts unique electronic and physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding interactions in drug candidates.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core physicochemical properties, including boiling point and density, outlines critical safety and handling protocols, discusses its synthetic utility, and explores its applications as a pivotal intermediate in modern chemical synthesis.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its application in synthesis. The presence of fluorine atoms significantly influences the molecule's reactivity and physical characteristics compared to unsubstituted thiophenol. It typically presents as a colorless to light yellow liquid with a strong, unpleasant odor.[1][2][4]

Core Quantitative Data

The essential physicochemical data for this compound are summarized below for easy reference. These values are critical for experimental design, including reaction setup, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1996-44-7 | [2][5] |

| Molecular Formula | C₆H₄F₂S | [6] |

| Molecular Weight | 146.16 g/mol | [5] |

| Boiling Point | 59 °C at 20 mmHg | [4][5][7] |

| Density | 1.29 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.5235 | [2][4] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [5][7] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Odor | Stench | [2][4] |

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to ensure laboratory safety. It is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[2][4] Adherence to established safety protocols is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Classification | Details |

| GHS Pictogram | GHS02 (Flame) |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor |

| Precautionary Info | Irritating to eyes, respiratory system, and skin |

| Required PPE | Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter |

Experimental Protocol: Safe Handling and Storage

A self-validating system for handling this reagent involves a strict workflow to minimize exposure and mitigate risks.

-

Preparation : Before handling, ensure a calibrated chemical fume hood is operational. Clear the workspace of all ignition sources, including hot plates and non-intrinsically safe equipment.

-

Donning PPE : Wear appropriate PPE, including safety goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.

-

Aliquotting : Conduct all transfers of the reagent inside the fume hood. Use non-sparking tools for opening containers.[8] If transferring larger volumes, take precautionary measures against static discharge.

-

Reaction Quenching : Be mindful that reactions involving thiols can be exothermic. Plan for appropriate cooling and quenching strategies.

-

Waste Disposal : Dispose of contaminated materials and excess reagent in a dedicated, labeled hazardous waste container for flammable organic liquids, following institutional and local regulations.

-

Storage : Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[8] Keep it in a cool, dry, well-ventilated area designated for flammable liquids, away from oxidizing agents and strong bases.[8]

Caption: Diagram 1: A workflow for the safe handling and storage of this compound.

Synthesis and Reactivity

This compound is not only a final product but also a key intermediate. Its synthesis often starts from other commercially available difluorinated benzene derivatives. The thiol group provides a reactive handle for a wide array of chemical transformations, most notably nucleophilic substitution reactions.

Conceptual Synthesis Pathway

A common conceptual route to thiophenols involves the conversion of a corresponding phenol or aniline. For instance, 2,4-difluorophenol can serve as a precursor. While specific multi-step industrial processes vary, a generalized pathway illustrates the transformation of one functional group to another on the difluorobenzene core.

Caption: Diagram 2: Conceptual synthetic route from 2,4-difluorophenol.[2][9]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for introducing the difluorophenylthio moiety into larger, more complex molecules.[1][2] This is particularly relevant in medicinal chemistry and agrochemical development.

Role in Medicinal Chemistry

Fluorine substitution is a well-established strategy in drug design to enhance pharmacological profiles. The inclusion of fluorine can:

-

Improve Metabolic Stability : By blocking sites susceptible to oxidative metabolism.[1]

-

Increase Lipophilicity : Aiding in membrane permeability and passage through the blood-brain barrier.[1]

-

Enhance Binding Affinity : Through favorable electrostatic interactions with protein targets.[1]

This compound serves as a key intermediate for synthesizing drugs where these properties are desired. Its reactive thiol group allows for its incorporation into various molecular scaffolds to create novel therapeutic candidates.[2]

Utility in Organic and Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable reagent in broader organic synthesis.[2] It is used to create complex heterocyclic systems, functionalize polymers, and develop specialized agrochemicals like fungicides and pesticides, where the fluorinated moiety contributes to the biological activity of the final product.[1][3]

Caption: Diagram 3: A logical workflow illustrating the role of this compound in a drug discovery pipeline.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its distinct physicochemical properties, governed by its difluorinated structure, make it a high-value intermediate for developing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, allows researchers to fully leverage its synthetic potential to construct complex molecules with targeted functions and enhanced performance profiles.

References

- ChemBK. (2024). This compound (technical).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 1996-44-7): A Key Fluorinated Chemical for Research and Development.

- LookChem. (n.d.). Cas 1996-44-7, 2,4-Difluorobenzenethiol.

- Chemsrc. (2025). This compound | CAS#:1996-44-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Advancing Agrochemical Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. 2,4-二氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. CAS 1996-44-7 | 5661-3-24 | MDL MFCD00203477 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | CAS#:1996-44-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility of 2,4-Difluorothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. 2,4-Difluorothiophenol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents, offering both theoretical insights and practical methodologies for its determination. As a Senior Application Scientist, the aim is to equip fellow researchers with the knowledge to confidently and accurately handle this compound in their research and development endeavors.

Physicochemical Profile of this compound

This compound is a colorless to light yellow liquid with a characteristic pungent odor.[1][2] Its chemical structure, featuring a benzene ring substituted with two fluorine atoms and a thiol group, dictates its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂S | [3] |

| Molecular Weight | 146.16 g/mol | [4] |

| Density | 1.29 g/mL at 25 °C | [4] |

| Boiling Point | 59 °C at 20 mmHg | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

The presence of the thiol (-SH) group provides a site for hydrogen bonding, while the fluorinated benzene ring contributes to its overall lipophilicity. This dual nature suggests that its solubility will be significantly influenced by the polarity of the solvent.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" serves as a foundational concept for predicting the solubility of this compound.[5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: Solvents such as methanol, ethanol, and acetone can engage in hydrogen bonding with the thiol group of this compound, promoting solubility.

-

Nonpolar Solvents: Solvents like hexane and toluene will primarily interact with the nonpolar fluorinated benzene ring through van der Waals forces.[6]

-

Aprotic Polar Solvents: Solvents like ethyl acetate and dichloromethane, which have dipoles but lack acidic protons, will exhibit intermediate behavior.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the equilibrium solubility (shake-flask) method, a robust and widely accepted technique for determining the solubility of a compound in a given solvent.[6]

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further facilitate the separation of the undissolved solid.[6]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[6]

-

-

Quantification by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

-

Illustrative HPLC Method

A general reverse-phase HPLC method suitable for the quantification of aromatic thiols is provided below. This method should be optimized for the specific instrumentation and requirements of the user.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

-

Presence of Impurities: The purity of both the this compound and the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

-

pH (in aqueous-organic mixtures): The thiol group has a pKa, and its ionization state will be influenced by the pH of the medium. In protic solvents or aqueous-organic mixtures, pH can significantly impact solubility.

Conclusion and Future Perspectives

While qualitative information suggests that this compound is soluble in common organic solvents, this guide emphasizes the necessity of experimental determination for obtaining precise quantitative data. The provided protocol for the equilibrium solubility method, coupled with HPLC quantification, offers a reliable framework for researchers to generate this critical data. A thorough understanding of the solubility of this compound will undoubtedly facilitate its effective use in the synthesis of novel drug candidates and contribute to the advancement of pharmaceutical sciences. Future work should focus on generating a comprehensive database of the solubility of this compound in a wide array of pharmaceutically relevant solvents at various temperatures.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- LookChem. (n.d.). Cas 1996-44-7, 2,4-Difluorobenzenethiol.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCI Department of Chemistry website.

- ChemBK. (2024, April 10). 2,4-Difluorobenzenethiol.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Chemsrc. (2025, August 25). This compound | CAS#:1996-44-7.

- Wu, J., et al. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 355(1), 123-131.

- LookChem. (n.d.). Thiophenol.

- PubChem. (n.d.). Thiophenol.

- Solubility of Things. (n.d.). Thiophenol.

- BenchChem. (2025). Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatization.

- Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- ChemBK. (2024, April 10). This compound (technical).

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- LookChem. (n.d.). Thiophenol.

- Sigma-Aldrich. (n.d.). This compound 97%.

- LookChem. (n.d.). Cas 1996-44-7, 2,4-Difluorobenzenethiol.

- Chemsrc. (2025, August 25). This compound | CAS#:1996-44-7.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Difluorothiophenol

For the discerning researcher and professionals in drug development, the utility of halogenated organic compounds is undeniable. Among these, 2,4-Difluorothiophenol (CAS No: 1996-44-7) presents as a valuable intermediate in the synthesis of novel pharmaceutical agents and specialty chemicals.[1][2] Its unique electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a versatile building block.[1] However, its reactivity and inherent hazards necessitate a thorough understanding and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides an in-depth technical overview of the safety considerations for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed protocols for its safe handling, storage, and emergency management.

Hazard Identification and Risk Assessment: A Multifaceted Profile

This compound is classified as a flammable liquid and an irritant, presenting a dual-threat that requires careful management.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the GHS02 pictogram for flammability.

A critical aspect of working with this compound is its pervasive and unpleasant odor, a characteristic of many thiols.[2][5] This "stench" serves as an immediate, albeit qualitative, indicator of its presence in the ambient environment and should always be treated as a sign of a potential breach in containment.[3][5]

Key Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation. [4]

-

H319: Causes serious eye irritation. [4]

-

H335: May cause respiratory irritation. [4]

The primary routes of exposure are inhalation, skin contact, and eye contact. While comprehensive toxicological data is not thoroughly investigated, the irritant nature of the compound necessitates robust protective measures.[4]

Logical Flow of Risk Assessment

The following diagram illustrates a logical workflow for assessing the risks associated with this compound before commencing any experimental work.

Caption: Risk assessment workflow for this compound.

Physicochemical Properties: Data-Driven Safety

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. These parameters dictate appropriate storage conditions, inform the selection of compatible materials, and are crucial for anticipating its behavior under various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂S | [6] |

| Molecular Weight | 146.16 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 1.29 - 1.3 g/mL at 25 °C | [3][6] |

| Boiling Point | 59 °C at 20 mmHg | [3] |

| Flash Point | 49 °C (120.2 °F) - closed cup | |

| Vapor Pressure | 3.9 mmHg at 25°C | [3][6] |

| Refractive Index | n20/D 1.5235 | [3] |

The relatively low flash point of 49 °C underscores the significant fire hazard associated with this compound. Vapors can form explosive mixtures with air, especially with heating, and may travel to a source of ignition and flash back.[4][7]

Engineering and Personal Protective Measures: A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls, administrative protocols, and appropriate personal protective equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of its vapors.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted.[7]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the compound is handled.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Given the nature of the compound, nitrile gloves may provide adequate protection for incidental contact, but this should be verified with the glove manufacturer's compatibility data. Gloves must be inspected before use and changed immediately if contaminated.[9]

-

Lab Coat: A flame-retardant lab coat is recommended.[4] Ensure it is fully buttoned.

-

-

Respiratory Protection: For most laboratory-scale operations within a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with a multi-purpose combination cartridge (e.g., type ABEK) is necessary.[6]

Handling and Storage Protocols: Maintaining Chemical Integrity and Safety

Safe Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly.

-

Inert Atmosphere: Due to its sensitivity, it is recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][5]

-

Grounding: To prevent the build-up of static electricity, which could serve as an ignition source, ensure that containers and receiving equipment are properly grounded and bonded during transfers of the liquid.[4][9]

-

Avoidance of Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[4][7] Use only non-sparking tools when opening or handling containers.[7]

-

Post-Handling: After use, ensure containers are tightly sealed.[4] Thoroughly wash hands and any potentially exposed skin with soap and water.[4]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][7]

-

Container: Keep in a tightly closed container, preferably under an inert atmosphere.[4][5]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[7][8]

Emergency Procedures: Preparedness and Response

Accidental Release Measures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

-

Evacuation: Evacuate all non-essential personnel from the immediate area.

-

Ignition Sources: Extinguish all nearby ignition sources.

-

Ventilation: Ensure the area is well-ventilated, if safe to do so.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Collection: Carefully collect the absorbed material into a suitable, sealed container for disposal. Use non-sparking tools for this process.

-

Decontamination: Clean the affected area thoroughly.

First-Aid Measures

The following diagram outlines the immediate first-aid response to an exposure event.

Caption: First-aid workflow for exposure to this compound.

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with plenty of water for at least 15 minutes.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] If contact lenses are present and can be easily removed, do so. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[4]

-

If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.

-

If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire. Water spray can be used to cool closed containers.[7]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be formed, including carbon oxides, sulfur oxides, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Conclusion: A Culture of Safety

This compound is a valuable reagent in the modern synthetic laboratory. Its effective and safe use is contingent upon a deep respect for its inherent hazards and a diligent application of safety protocols. By integrating the information and procedures outlined in this guide into standard laboratory practice, researchers and drug development professionals can mitigate the risks and harness the full potential of this versatile chemical intermediate. A proactive culture of safety, grounded in technical understanding and preparedness, is the cornerstone of successful and responsible scientific advancement.

References

- This compound | CAS#:1996-44-7 | Chemsrc. (n.d.).

- This compound (technical) - ChemBK. (2024, April 10).

- Understanding the Chemical Profile of this compound (CAS 1996-44-7). (2025, October 23). NINGBO INNO PHARMCHEM CO.,LTD.

- Cas 1996-44-7,2,4-Difluorobenzenethiol - LookChem. (n.d.).

- Understanding the Properties and Handling of 3,4-Difluorothiophenol (CAS: 60811-24-7). (n.d.).

- 2-Fluorothiophenol | C6H5FS | CID 520216 - PubChem - NIH. (n.d.).

- GHS 11 (Rev.11) SDS Word 下载 CAS: 60811-24-7 Name: 3,4-Difluorobenzenethiol3,4-Difluorothiophenol - XiXisys. (n.d.).

- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.).

- First-Aid Kit | Nemours KidsHealth. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:1996-44-7 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60811-24-7 Name: 3,4-Difluorobenzenethiol3,4-Difluorothiophenol [xixisys.com]

An In-depth Technical Guide to the Safe Handling and Storage of 2,4-Difluorothiophenol

Introduction: As a pivotal intermediate in pharmaceutical development and a versatile reagent in organic synthesis, 2,4-Difluorothiophenol (CAS No. 1996-44-7) is a compound of significant interest to the scientific community.[1][2] Its unique molecular structure, featuring a thiol group and two fluorine atoms on a benzene ring, imparts specific reactivity that is highly valued in the creation of complex molecules and novel drug candidates.[1][2] However, the same chemical characteristics that make it useful also necessitate a rigorous and informed approach to its handling and storage. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for managing this compound safely, grounded in an understanding of its inherent chemical properties and potential hazards. Adherence to these protocols is paramount to ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Section 1: Compound Profile and Physicochemical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. This compound is a light yellow, flammable liquid characterized by a strong, unpleasant stench, a common trait of thiophenols.[1][2][3] Its sensitivity to air requires specific storage conditions to prevent oxidation of the thiol group.[1][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1996-44-7 | [4][5] |

| Molecular Formula | C₆H₄F₂S | [1][4][5] |

| Molecular Weight | 146.16 g/mol | [1][5] |

| Appearance | Light yellow liquid | [1] |

| Density | ~1.29 - 1.3 g/cm³ at 25°C | [2][4][5] |

| Boiling Point | 59°C at 20 mmHg; 155.5°C at 760 mmHg | [2][4][5] |

| Flash Point | 49°C (120.2°F) - closed cup | |

| Refractive Index | n20/D 1.5235 | [2][5] |

| Vapor Pressure | 3.9 mmHg at 25°C | [2][4] |

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a flammable liquid and is known to cause skin, eye, and potential respiratory irritation.[2][6][7] The primary hazards stem from its flammability and the reactivity of the thiol group. A systematic risk assessment is crucial before any handling of this compound.

-

Flammability: With a flash point of 49°C, this compound is a flammable liquid (GHS Category 3) and its vapors can form explosive mixtures with air.[8][9] All work must be conducted away from ignition sources.[8][9]

-

Irritation and Toxicity: Like many thiols, it is an irritant.[2][3] Direct contact can cause skin and serious eye irritation.[2][6] While specific toxicity data for this derivative is not detailed in the provided results, the parent compound, thiophenol, is known to be toxic and can be fatal if absorbed through the skin.[10] Therefore, minimizing exposure through all routes—dermal, ocular, and inhalation—is critical.

-

Hazardous Decomposition: In the event of a fire, hazardous combustion products can be released, including carbon oxides (CO, CO₂), sulfur oxides, and gaseous hydrogen fluoride (HF).[8][9]

Logical Framework: Risk Assessment Workflow

A structured approach to risk assessment ensures all potential hazards are identified and controlled. The process involves identifying the intrinsic hazards of the chemical, evaluating the potential for exposure based on the planned experimental procedure, and implementing a hierarchy of controls to mitigate the identified risks.

Caption: A simplified workflow for risk assessment.

Section 3: Safe Handling Protocols

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and work practices, is essential for safety.

Engineering Controls

The primary line of defense is to handle this compound exclusively within a properly functioning and certified chemical fume hood.[10] This protects the user from inhaling the malodorous and potentially harmful vapors and provides containment in case of a small spill. All equipment that could serve as an ignition source should be intrinsically safe, and procedures involving heating must be conducted with extreme care.[8][11]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is a mandatory, non-negotiable aspect of handling this chemical.[12]

-

Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[13][14] Given the risk of splashes, a face shield worn over the goggles is strongly recommended.[15]

-

Hand Protection: Disposable nitrile gloves provide adequate splash protection but should be changed immediately upon contamination.[15] For prolonged operations, consulting the glove manufacturer's chemical resistance guide is crucial to select a more robust material.[15] Double-gloving is a recommended best practice.[14]

-

Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[9][13] Long pants and closed-toe shoes that cover the entire foot are required lab attire.[13][15]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with an appropriate multi-purpose combination (e.g., ABEK) filter cartridge is necessary.[10] All personnel requiring a respirator must be part of a respiratory protection program that includes training and fit-testing.[10][15]

Diagram: PPE Selection Protocol

Caption: Decision tree for selecting appropriate PPE.

Prudent Operational Practices

-

Avoid Inhalation and Contact: Never work in a way that allows vapors to escape the fume hood. Avoid all contact with skin and eyes.[6][10]

-

Prevent Static Discharge: Use spark-proof tools and ensure all equipment is properly grounded and bonded, especially during transfers.[8][9]

-

Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[9][10] Remove and launder contaminated clothing before reuse.[10]

-

Quantities: Use the smallest quantity of the chemical necessary for the experiment.

Section 4: Storage and Incompatibility

Proper storage is vital for maintaining the chemical's purity and preventing hazardous situations.[1]

Recommended Storage Conditions

-

Container: Store in a tightly sealed, original container.[3][9][10]

-

Atmosphere: To prevent oxidation, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1][2][3]

-

Location: The compound must be stored in a cool, dry, and well-ventilated area designated for flammable liquids, such as a flammables cabinet.[3][10][11]

-

Ignition Sources: Keep away from all sources of heat, sparks, open flames, and direct sunlight.[3][8][9][10]

Chemical Incompatibilities

Avoid storing this compound with the following materials to prevent dangerous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[8][11]

-

Strong Bases: Can react with the acidic thiol proton.[8][11]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location of safety equipment, including emergency showers, eyewash stations, fire extinguishers, and spill kits.[16]

Spill Response

The response protocol depends on the scale of the spill.

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

-

Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[8][17] Start from the outside and work inward.[16]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[8][18]

-

Decontaminate the spill area with a mild detergent and water.[16][18]

-

Report the spill to the laboratory supervisor.[18]

-

-

Major Spill (outside a fume hood or a large volume):

-

EVACUATE: Immediately alert everyone in the area and evacuate.[18][19]

-

ISOLATE: If safe to do so, close the door to the area to contain vapors.[17][20] Turn off any nearby ignition sources.[16][19]

-

ALERT: Call emergency services (e.g., 911 or your institution's emergency number) and provide details about the chemical, location, and quantity.[17][19]

-

Do not attempt to clean up a major spill unless you are trained and equipped as part of an official hazardous materials response team.[17]

-

Diagram: Spill Response Decision Flowchart

Caption: Decision-making process for spill response.

First Aid Measures

Immediate and appropriate first aid is critical to minimizing injury.

-

Skin Contact: Immediately remove all contaminated clothing.[14][18] Flush the affected skin area with copious amounts of water for at least 15 minutes.[10][16] Seek prompt medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[10][14][16] Seek immediate medical attention.

-

Inhalation: Remove the individual to fresh air.[6][10][11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6][14] Seek immediate medical attention.[8][10][11]

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11] A water spray can be used to cool containers.[8]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous combustion products like hydrogen fluoride.[8][9]

Conclusion

This compound is an indispensable tool in modern chemical research. However, its utility is matched by its potential hazards. A comprehensive safety culture—built on a thorough understanding of the compound's properties, a commitment to using engineering controls, the diligent use of personal protective equipment, and preparedness for emergencies—is not merely a regulatory requirement but a scientific and ethical imperative. By internalizing and implementing the protocols outlined in this guide, researchers can handle this valuable reagent with the confidence and respect it requires, ensuring both personal safety and the integrity of their scientific work.

References

- This compound | CAS#:1996-44-7 | Chemsrc. Chemsrc.

- Understanding the Chemical Profile of this compound (CAS 1996-44-7). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound 97% 1996-44-7. Sigma-Aldrich.

- This compound 97% 1996-44-7 - Safety Information. Sigma-Aldrich.

- This compound 97% 1996-44-7 - Safety Information. Sigma-Aldrich.

- Understanding the Properties and Handling of 3,4-Difluorothiophenol (CAS: 60811-24-7). (Note: This source discusses a similar isomer, and the general principles for thiols apply).

- 2,4-Difluorophenol 99% 367-27-1. Sigma-Aldrich. (Note: Safety data for a related compound).

- Thiophenol-108-98-5.docx. University of Georgia Office of Research.

- Cas 1996-44-7, 2,4-Difluorobenzenethiol. LookChem.

- Personal Protective Equipment (PPE). CHEMM.

- SAFETY DATA SHEET - 2-Fluorothiophenol. Fisher Scientific. (Note: SDS for a similar isomer with relevant safety information).

- Spill Control/Emergency Response. EHSO Manual 2025-2026.

- Chemical Spill Procedures. Princeton EHS.

- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

- Safety Data Sheet - 2,6-Difluorothiophenol. Merck Millipore. (Note: SDS for a similar isomer with relevant safety information).

- Personal Protective Equipment (PPE). Washington University in St. Louis EHS.

- Appendix P - Phenol First Aid Guide and PPE. Cornell University EHS.

- Emergency and Spill Response Procedures. Auburn University.

- SAFETY DATA SHEET - 4-Fluorothiophenol. Fisher Scientific. (Note: SDS for a similar isomer with relevant safety information).

- Emergency Response - Hazardous Substances Toolbox. WorkSafe New Zealand.

- Chemical Spills and Emergency Response. ASAL Engineering.

- SAFETY DATA SHEET - 2,4-Difluorobenzyl alcohol. Sigma-Aldrich. (Note: SDS for a related compound with similar hazard statements).

- This compound (technical) - Introduction. ChemBK.

- CAS 1996-44-7 | this compound. SynQuest Laboratories.

- 1996-44-7 | this compound (technical). Alachem Co., Ltd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:1996-44-7 | Chemsrc [chemsrc.com]

- 5. This compound 97 1996-44-7 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CAS 1996-44-7 | 5661-3-24 | MDL MFCD00203477 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. research.uga.edu [research.uga.edu]

- 11. fishersci.com [fishersci.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]

- 14. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 17. cws.auburn.edu [cws.auburn.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. hazardoussubstances.govt.nz [hazardoussubstances.govt.nz]

- 20. asal-engineering.ccny.cuny.edu [asal-engineering.ccny.cuny.edu]

Spectroscopic Profile of 2,4-Difluorothiophenol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,4-Difluorothiophenol (CAS No: 1996-44-7), a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] The strategic placement of two fluorine atoms on the thiophenol scaffold imparts unique electronic properties that are of significant interest in drug development for enhancing metabolic stability and binding affinity.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and predicted data for infrared (IR), nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), and mass spectrometry (MS) to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Physicochemical Properties

This compound is a light yellow liquid with the molecular formula C₆H₄F₂S and a molecular weight of 146.16 g/mol .[2][3][4][5] Its structure, featuring a thiol group and two fluorine atoms at positions 2 and 4 of the benzene ring, dictates its characteristic spectroscopic signature.

| Property | Value | Source |

| CAS Number | 1996-44-7 | [3][5] |

| Molecular Formula | C₆H₄F₂S | [3][4][5] |

| Molecular Weight | 146.16 g/mol | [3] |

| Boiling Point | 59 °C at 20 mmHg | [6] |

| Density | 1.29 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5235 | [6] |

Vibrational Spectroscopy: Infrared (IR) and Raman

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A robust and straightforward method for acquiring the IR spectrum of liquid samples like this compound is ATR FT-IR spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Assignments

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of related compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and References |

| ~2550 | Weak | S-H stretch | The S-H stretching vibration in thiols typically appears in this region.[7] Its intensity is generally weak. |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch | These bands are characteristic of C-H stretching vibrations on the benzene ring. |

| 1600-1585, 1500-1400 | Medium-Strong | C=C stretching in aromatic ring | Aromatic rings exhibit characteristic skeletal vibrations in this region. The presence of substituents will influence the exact positions and intensities.[8] |

| 1270-1220 | Strong | Asymmetric C-F stretch | The C-F stretching vibrations in fluoroaromatic compounds are typically strong and appear in this region.[9] |

| 1150-1000 | Strong | Symmetric C-F stretch | This region also contains strong absorptions corresponding to C-F stretching modes. |

| ~700 | Strong | C-S stretch | The C-S stretching vibration is expected in this range.[9] |

| 900-675 | Strong | Out-of-plane C-H bending | The substitution pattern on the benzene ring influences the positions of these strong bands, providing structural information. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the molecular connectivity and environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons and the thiol proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the thiol group.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 6.8 - 7.0 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 5-6 |

| H-5 | 6.7 - 6.9 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 7.2 - 7.4 | td | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10 |

| S-H | 3.4 - 3.6 | s | - |

-

Expert Insight: The signals for H-3 and H-5 will be complex due to coupling with each other (ortho), with H-6 (meta and para, respectively), and with the two fluorine atoms. The thiol proton (S-H) is expected to be a singlet, as coupling to other protons is often not observed due to rapid exchange or quadrupole broadening, though it can sometimes be a broad peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, all of which will exhibit coupling to fluorine.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 (C-S) | 115 - 120 | d | ²J(C-F) ≈ 20-25 |

| C-2 (C-F) | 160 - 165 | d | ¹J(C-F) ≈ 240-250 |

| C-3 | 112 - 117 | dd | ²J(C-F) ≈ 20-25, ⁴J(C-F) ≈ 3-5 |

| C-4 (C-F) | 158 - 163 | d | ¹J(C-F) ≈ 245-255 |

| C-5 | 104 - 109 | d | ²J(C-F) ≈ 25-30 |

| C-6 | 130 - 135 | d | ³J(C-F) ≈ 8-12 |

-

Causality in Experimental Choices: The use of a proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum by removing ¹H-¹³C couplings. However, the C-F couplings will remain, providing valuable structural information. The large one-bond C-F coupling constants (¹J(C-F)) are unmistakable indicators of direct C-F bonds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10][11][12] The spectrum will show two distinct signals for the non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Data (referenced to CFCl₃ at 0 ppm):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -110 to -120 | d | ³J(F-F) ≈ 15-20 |

| F-4 | -115 to -125 | d | ³J(F-F) ≈ 15-20 |

-

Trustworthiness of the Protocol: To obtain a high-quality ¹⁹F NMR spectrum, it is crucial to use a spectrometer equipped with a fluorine probe or a broadband probe tunable to the fluorine frequency. The wide chemical shift range of ¹⁹F NMR requires a larger spectral width than for ¹H NMR.[11] Proton decoupling is often employed to simplify the spectrum by removing H-F couplings.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:1996-44-7 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. 2,4-二氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

Introduction: The Strategic Importance of 2,4-Difluorothiophenol in Modern Drug Discovery

An In-Depth Technical Guide to Sourcing and Application of 97% Pure 2,4-Difluorothiophenol for Advanced Synthesis

This compound (CAS No. 1996-44-7) is a critical organofluorine building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its utility is not merely as a synthetic intermediate, but as a strategic component for introducing the 2,4-difluorophenylthio moiety into complex molecular architectures. The strategic placement of two electron-withdrawing fluorine atoms on the thiophenol ring significantly modulates the electronic properties, acidity, and reactivity of the thiol group.[3] These characteristics are highly desirable in drug development, as fluorinated compounds often exhibit improved metabolic stability, increased lipophilicity, and enhanced binding interactions with biological targets.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on the practicalities of commercial sourcing, quality validation, safe handling, and its application as a versatile synthetic building block.

Part 1: Commercial Sourcing and Supplier Validation

The consistent quality and availability of this compound are paramount for reproducible research and manufacturing.[3] Selecting a reputable supplier is the foundational step to ensuring the integrity of any synthetic endeavor.

Identifying Commercial Suppliers

A number of global chemical suppliers list this compound, typically with a purity of 97% or higher. The choice of supplier often depends on a balance of purity, availability, scale, and documentation support.

| Supplier | Product Name/Synonym | Purity | CAS Number |

| Sigma-Aldrich (Merck) | This compound | 97% | 1996-44-7 |

| Santa Cruz Biotechnology | This compound | N/A* | 1996-44-7 |